4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile, commonly known as Ligandrol or LGD-4033, is a selective androgen receptor modulator (SARM) developed for therapeutic applications in conditions such as muscle wasting and osteoporosis. The compound exhibits a unique structure that allows it to selectively target androgen receptors in muscle and bone tissues while minimizing effects on other organs.
Ligandrol was developed by Ligand Pharmaceuticals in collaboration with TAP Pharmaceuticals. It has been studied extensively for its anabolic properties and potential benefits in treating muscle atrophy and osteoporosis.
The synthesis of 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile involves several key steps that utilize various chemical reactions. The synthesis typically starts with the formation of the pyrrolidine ring, followed by the introduction of the trifluoroethyl group and subsequent coupling with benzonitrile.
The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 4-[(2R)-2-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)-benzonitrile can be represented as follows:
The stereochemistry at the chiral centers is critical for the biological activity of the compound.
Ligandrol undergoes various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
These reactions must be optimized to achieve high selectivity and yield.
Ligandrol acts as a selective agonist at androgen receptors, primarily in muscle and bone tissues. Its mechanism involves binding to these receptors, leading to enhanced protein synthesis and muscle growth while minimizing androgenic effects in non-target tissues.
Ligandrol is primarily investigated for its potential applications in treating:
Its selective action on androgen receptors makes it an attractive candidate for therapeutic use without the broad side effects associated with traditional anabolic steroids .
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1